molecular formula C12H17NO B596165 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide CAS No. 1219799-37-7

2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide

Cat. No. B596165
M. Wt: 198.317
InChI Key: MMOXZBCLCQITDF-DOVYFNGPSA-N
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Description

“2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide” is a chemical compound with the molecular formula C12 2H7 H10 N O . It’s also known as N,N-Diethyl-3-methyl-d3-benzamide-2,4,5,6-d4 . This compound is often used in environmental testing .

Scientific Research Applications

Synthesis and Activity Studies

  • Benzamides with trifluoroethoxy ring substituents and a heterocyclic amide side chain, including variants like 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide, have been synthesized and evaluated for antiarrhythmic activity. Flecainide acetate, a derivative, was notably studied for clinical trials as an antiarrhythmic (Banitt et al., 1977).

Anti-Tubercular Applications

  • Novel derivatives of benzamides were synthesized and showed promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. These compounds also demonstrated non-cytotoxic nature against the human cancer cell line HeLa, suggesting their safety and potential in anti-tubercular drug discovery (Nimbalkar et al., 2018).

Radiohalogenation and Stability

  • A study investigated the in vivo stability of a series of astatinated benzamides, including compounds structurally similar to 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide. This research was significant in assessing the stability of these compounds for potential medical applications, like imaging and therapy (Wilbur et al., 2004).

Pharmaceutical Applications

  • Research on benzamides, including those similar to the specified compound, has led to the development of potent inhibitors for enzymes like stearoyl-CoA desaturase-1. These findings are crucial in the context of drug development for conditions like obesity, diabetes, and cancer (Uto et al., 2009).

Imaging and Diagnostics

  • N-(dialkylaminoalkyl)benzamides, structurally related to the specified compound, have been utilized in imaging melanoma metastases. Studies have demonstrated that specific structural variations in these compounds can significantly enhance melanoma uptake and tissue selectivity, important for diagnostic imaging (Eisenhut et al., 2000).

Molecular Docking Studies

  • Molecular docking studies involving benzamides have been conducted to understand their interaction with essential enzymes in bacteria. These studies are essential for designing new drugs against bacterial infections and for understanding the mechanism of action of these compounds (Brennan et al., 2003).

properties

IUPAC Name

2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-4-13(5-2)12(14)11-8-6-7-10(3)9-11/h6-9H,4-5H2,1-3H3/i3D3,6D,7D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOXZBCLCQITDF-DOVYFNGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)N(CC)CC)[2H])C([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701010011
Record name DEET-d7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701010011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DEET-d7

CAS RN

1219799-37-7
Record name DEET-d7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701010011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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